molecular formula C21H17ClN2O5S B423334 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 1-BENZENESULFONATE

4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 1-BENZENESULFONATE

Katalognummer: B423334
Molekulargewicht: 444.9g/mol
InChI-Schlüssel: KPSPXFIBEHBVPM-OEAKJJBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 1-BENZENESULFONATE is a complex organic compound with a unique structure that includes chloro, methoxy, and sulfonate groups

Eigenschaften

Molekularformel

C21H17ClN2O5S

Molekulargewicht

444.9g/mol

IUPAC-Name

[4-[(E)-(benzoylhydrazinylidene)methyl]-2-chloro-6-methoxyphenyl] benzenesulfonate

InChI

InChI=1S/C21H17ClN2O5S/c1-28-19-13-15(14-23-24-21(25)16-8-4-2-5-9-16)12-18(22)20(19)29-30(26,27)17-10-6-3-7-11-17/h2-14H,1H3,(H,24,25)/b23-14+

InChI-Schlüssel

KPSPXFIBEHBVPM-OEAKJJBVSA-N

SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=CC=C2)Cl)OS(=O)(=O)C3=CC=CC=C3

Isomerische SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)Cl)OS(=O)(=O)C3=CC=CC=C3

Kanonische SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=CC=C2)Cl)OS(=O)(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 1-BENZENESULFONATE typically involves multiple steps. One common approach is to start with the appropriate chloro and methoxy-substituted benzene derivatives. These derivatives undergo a series of reactions, including Friedel-Crafts acylation, hydrazone formation, and sulfonation.

    Friedel-Crafts Acylation:

    Hydrazone Formation: The acylated product is then reacted with phenylhydrazine to form the hydrazone derivative.

    Sulfonation: Finally, the hydrazone derivative undergoes sulfonation using a sulfonating agent like chlorosulfonic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazone moiety can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 1-BENZENESULFONATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-chloro-6-methoxy-4-methyl-quinoline: Similar in structure but lacks the hydrazone and sulfonate groups.

    2-chloro-4-methyl-7-(methylthio)quinoline: Contains a methylthio group instead of the methoxy group.

    4-chloro-6-methyl-2-trichloromethyl-quinoline: Contains a trichloromethyl group instead of the hydrazone and sulfonate groups.

Uniqueness

4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 1-BENZENESULFONATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazone and sulfonate groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.